![molecular formula C17H25ClN2O3 B2988148 N-[1-(Aminomethyl)cyclohexyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride CAS No. 2418706-19-9](/img/structure/B2988148.png)
N-[1-(Aminomethyl)cyclohexyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride
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Overview
Description
Synthesis Analysis
A method of producing gabapentin (1-amino-methyl)-1-cyclohexaneacetic acid) from its hydrochloric salt in an anhydrous medium has been described . The method consists of dissolving gabapentin hydrochloride in a non-aqueous organic solvent in which gabapentin is insoluble to obtain a solution of gabapentin hydrochloride; adding an epoxide to the solution to remove the chloride ions thereby precipitating gabapentin out of the solution as a white solid; recovering the white solid by filtration; and drying the white solid .Molecular Structure Analysis
The molecular structure of “2-[1-(aminomethyl)cyclohexyl]acetic acid” is given by the InChI code "1S/C9H17NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9;/h1-7,10H2,(H,11,12)" . This indicates that the molecule is composed of 9 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Chemical Reactions Analysis
Cycloalkanes, such as the cyclohexyl group in this compound, are saturated, meaning that all of the carbon atoms that make up the ring are single bonded to other atoms (no double or triple bonds) . This can affect the types of chemical reactions the compound can undergo.Physical And Chemical Properties Analysis
The compound “2-[1-(aminomethyl)cyclohexyl]acetic acid hydrochloride” is a solid at room temperature . It has a molecular weight of 207.7 .properties
IUPAC Name |
N-[1-(aminomethyl)cyclohexyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3.ClH/c1-12-15(22-14-8-4-3-7-13(14)21-12)16(20)19-17(11-18)9-5-2-6-10-17;/h3-4,7-8,12,15H,2,5-6,9-11,18H2,1H3,(H,19,20);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFWHMDOIYEYIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NC3(CCCCC3)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(Aminomethyl)cyclohexyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride |
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